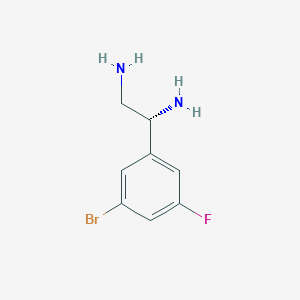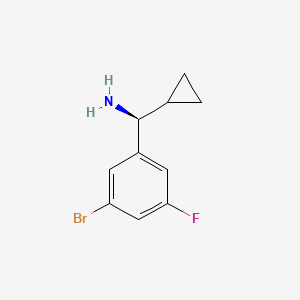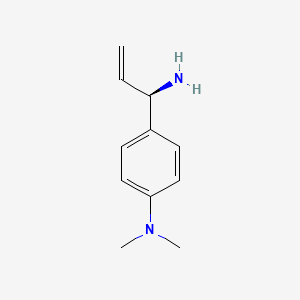
(R)-4-(1-Aminoallyl)-N,N-dimethylaniline2hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-(1-Aminoallyl)-N,N-dimethylaniline2hcl is a chiral compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of an aminoallyl group attached to an aniline derivative, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-Aminoallyl)-N,N-dimethylaniline2hcl typically involves the palladium-catalyzed asymmetric allylic amination of vinyl benzoxazinones with alkylamines. This method employs chiral oxamide–phosphine ligands to achieve high regio- and enantioselectivity . The reaction conditions often include the use of palladium catalysts, specific ligands, and controlled temperature and pressure to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of ®-4-(1-Aminoallyl)-N,N-dimethylaniline2hcl may involve large-scale catalytic processes with optimized reaction parameters to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
®-4-(1-Aminoallyl)-N,N-dimethylaniline2hcl undergoes various chemical reactions, including:
Oxidation: The aminoallyl group can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert the aminoallyl group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminoallyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce primary amines. Substitution reactions can result in a variety of substituted aniline derivatives.
Applications De Recherche Scientifique
®-4-(1-Aminoallyl)-N,N-dimethylaniline2hcl has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and chiral compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of ®-4-(1-Aminoallyl)-N,N-dimethylaniline2hcl involves its interaction with specific molecular targets and pathways. The aminoallyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity. This interaction can lead to changes in enzyme kinetics, protein conformation, and cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Compared to similar compounds, ®-4-(1-Aminoallyl)-N,N-dimethylaniline2hcl stands out due to its unique combination of an aminoallyl group and aniline derivative. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H16N2 |
|---|---|
Poids moléculaire |
176.26 g/mol |
Nom IUPAC |
4-[(1R)-1-aminoprop-2-enyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C11H16N2/c1-4-11(12)9-5-7-10(8-6-9)13(2)3/h4-8,11H,1,12H2,2-3H3/t11-/m1/s1 |
Clé InChI |
IIEQWWNZKVGCBX-LLVKDONJSA-N |
SMILES isomérique |
CN(C)C1=CC=C(C=C1)[C@@H](C=C)N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C(C=C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S)-3-Amino-3-[5-fluoro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13046881.png)



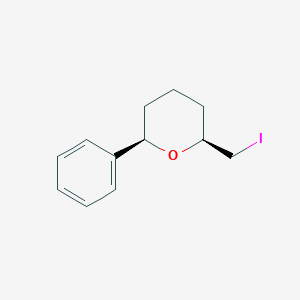
![Tert-butyl 8-formyl-2-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13046936.png)
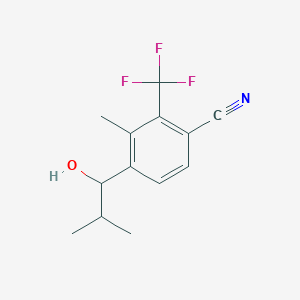
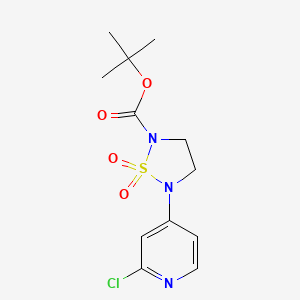
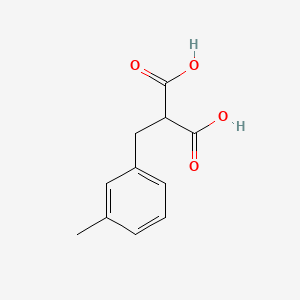

![(3aR,4S,9bS)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13046954.png)
